4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-sulfonyl chloride
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Overview
Description
4’-(Trifluoromethyl)-[1,1’-biphenyl]-3-sulfonyl chloride is a chemical compound that features a trifluoromethyl group attached to a biphenyl structure with a sulfonyl chloride functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4’-(Trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid with thionyl chloride to form the sulfonyl chloride derivative . The reaction conditions often include the use of an inert atmosphere and anhydrous solvents to prevent hydrolysis of the sulfonyl chloride group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4’-(Trifluoromethyl)-[1,1’-biphenyl]-3-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Reduction Reactions: The sulfonyl chloride group can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The trifluoromethyl group can undergo oxidation under specific conditions to form trifluoromethyl sulfone derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. Reaction conditions often involve the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be employed.
Major Products Formed
Sulfonamide Derivatives: Formed from the reaction with amines.
Sulfonate Ester Derivatives: Formed from the reaction with alcohols.
Sulfonothioate Derivatives: Formed from the reaction with thiols.
Scientific Research Applications
4’-(Trifluoromethyl)-[1,1’-biphenyl]-3-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Materials Science: Incorporated into polymers and other materials to enhance properties such as thermal stability and chemical resistance.
Biological Studies: Employed in the synthesis of biologically active compounds for medicinal chemistry research.
Mechanism of Action
The mechanism of action of 4’-(Trifluoromethyl)-[1,1’-biphenyl]-3-sulfonyl chloride largely depends on its reactivity with various nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack, which leads to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives. The trifluoromethyl group can influence the electronic properties of the molecule, enhancing its reactivity and stability in certain reactions .
Comparison with Similar Compounds
Similar Compounds
- 4’-(Trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid
- Trifluoromethanesulfonyl chloride
- Trifluoromethylbenzene
Uniqueness
4’-(Trifluoromethyl)-[1,1’-biphenyl]-3-sulfonyl chloride is unique due to the presence of both the trifluoromethyl and sulfonyl chloride groups on the biphenyl framework. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and materials science. The trifluoromethyl group enhances the compound’s stability and reactivity, while the sulfonyl chloride group provides a versatile site for further functionalization.
Properties
IUPAC Name |
3-[4-(trifluoromethyl)phenyl]benzenesulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF3O2S/c14-20(18,19)12-3-1-2-10(8-12)9-4-6-11(7-5-9)13(15,16)17/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWCFSHVDCMFYJU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)Cl)C2=CC=C(C=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401206867 |
Source
|
Record name | 4′-(Trifluoromethyl)[1,1′-biphenyl]-3-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401206867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
731779-91-2 |
Source
|
Record name | 4′-(Trifluoromethyl)[1,1′-biphenyl]-3-sulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=731779-91-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4′-(Trifluoromethyl)[1,1′-biphenyl]-3-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401206867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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